molecular formula C10H15ClN2O B597634 4-amino-N-phenylbutanamide hydrochloride CAS No. 115022-96-3

4-amino-N-phenylbutanamide hydrochloride

Cat. No. B597634
CAS RN: 115022-96-3
M. Wt: 214.693
InChI Key: RGGWTOMHEWGGLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-amino-N-phenylbutanamide hydrochloride” is a chemical compound with the molecular formula C10H15ClN2O . It is used as an intermediate in pharmaceutical research and development .


Molecular Structure Analysis

The molecular structure of “4-amino-N-phenylbutanamide hydrochloride” consists of a phenyl group (a benzene ring) attached to a butanamide group with an amino (NH2) substituent . The InChI code for this compound is 1S/C10H14N2O.ClH/c11-8-4-7-10(13)12-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,11H2,(H,12,13);1H .


Physical And Chemical Properties Analysis

The molecular weight of “4-amino-N-phenylbutanamide hydrochloride” is 214.69 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are both 214.0872908 g/mol . The topological polar surface area is 55.1 Ų .

Scientific Research Applications

Therapeutic Effects and Mechanisms

Recent literature has significantly expanded our understanding of chemical compounds similar to 4-amino-N-phenylbutanamide hydrochloride, exploring their therapeutic effects across various biological systems. For instance, 4-phenylbutyric acid, a compound with a somewhat similar structure, has been studied for its role as a chemical chaperone. This compound helps prevent misfolded protein aggregation and alleviate endoplasmic reticulum stress, potentially offering therapeutic benefits across a range of pathologies by restoring cellular proteostasis (Kolb et al., 2015). Such studies suggest that compounds like 4-amino-N-phenylbutanamide hydrochloride may have applications beyond their initial scope, including in the treatment of diseases associated with protein misfolding and aggregation.

Antitumor Efficacy and Immunomodulation

Another area of interest is the immunosuppressant and antitumor properties of structurally related compounds. For example, FTY720, a potent immunosuppressant, shows promising preclinical antitumor efficacy across several cancer models. Its mechanism involves sphingosine-1-phosphate receptor activation and possibly S1PR-independent pathways, suggesting a complex interplay that could be relevant to compounds like 4-amino-N-phenylbutanamide hydrochloride (Zhang et al., 2013).

Environmental and Pharmacological Impacts

The degradation of pharmaceutical compounds, such as acetaminophen, and their environmental impact is another research dimension. Advanced oxidation processes (AOPs) are explored for their efficacy in breaking down recalcitrant compounds in water, offering insights into potential environmental applications of related chemical entities (Qutob et al., 2022).

Understanding and Managing Stress-Induced Disorders

The role of gamma-aminobutyric acid (GABA) analogues in managing stress-induced disorders highlights the therapeutic potential of compounds that modulate neurotransmitter systems. Aminophenylbutyric acid hydrochloride, for instance, is noted for its protective effects on organs and systems exposed to acute and chronic stress, suggesting a possible area of application for similar compounds in mitigating the physiological impacts of stress (Esin et al., 2020).

Autoimmune Disorders and Antimalarial Activity

The immunomodulatory effects of chloroquine and hydroxychloroquine, drugs related to the 4-aminoquinoline class, in treating autoimmune disorders underscore the potential of related compounds in modulating immune responses. These drugs reduce disease progression in conditions like systemic lupus erythematosus and rheumatoid arthritis, suggesting a pathway that might be explored with 4-amino-N-phenylbutanamide hydrochloride for similar immunomodulatory applications (Taherian et al., 2013).

Future Directions

“4-amino-N-phenylbutanamide hydrochloride” is currently used as an intermediate in pharmaceutical research and development . Its future directions will likely depend on the outcomes of this research.

properties

IUPAC Name

4-amino-N-phenylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c11-8-4-7-10(13)12-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGWTOMHEWGGLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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